molecular formula C20H21BrN2O4S B4289284 [(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE

[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE

Cat. No.: B4289284
M. Wt: 465.4 g/mol
InChI Key: SRNWHQOFQLTSIX-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate is an organic compound with the molecular formula C20H21BrN2O4S . This compound is characterized by the presence of a bromophenyl group, an amino group, and a benzoylmethioninate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves multiple steps. One common method includes the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then reacted with N-benzoylmethionine under specific conditions . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(4-Bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The amino and oxoethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

2-[(4-Bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of [(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-28-12-11-17(23-19(25)14-5-3-2-4-6-14)20(26)27-13-18(24)22-16-9-7-15(21)8-10-16/h2-10,17H,11-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNWHQOFQLTSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE
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[(4-BROMOPHENYL)CARBAMOYL]METHYL 4-(METHYLSULFANYL)-2-(PHENYLFORMAMIDO)BUTANOATE

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